1-(4-Fluorophenyl)-4,4-dimethoxy-2-methylbutan-2-ol
Description
Properties
IUPAC Name |
1-(4-fluorophenyl)-4,4-dimethoxy-2-methylbutan-2-ol | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H19FO3/c1-13(15,9-12(16-2)17-3)8-10-4-6-11(14)7-5-10/h4-7,12,15H,8-9H2,1-3H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AVZDLLDTMAVFRI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CC1=CC=C(C=C1)F)(CC(OC)OC)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H19FO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
242.29 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(4-Fluorophenyl)-4,4-dimethoxy-2-methylbutan-2-ol can be achieved through several synthetic routes. One common method involves the reaction of 4-fluorobenzaldehyde with 2-methyl-2,3-butanediol in the presence of a suitable catalyst. The reaction typically proceeds under mild conditions, with the use of an acid or base catalyst to facilitate the formation of the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of continuous flow reactors to optimize reaction efficiency and yield. The use of advanced catalytic systems and optimized reaction conditions can further enhance the scalability and cost-effectiveness of the production process.
Chemical Reactions Analysis
Types of Reactions
1-(4-Fluorophenyl)-4,4-dimethoxy-2-methylbutan-2-ol undergoes various chemical reactions, including:
Oxidation: The tertiary alcohol group can be oxidized to form the corresponding ketone.
Reduction: The compound can be reduced to form the corresponding hydrocarbon.
Substitution: The fluorophenyl group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used under acidic or basic conditions.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically employed.
Substitution: Nucleophiles such as sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu) can be used in substitution reactions.
Major Products Formed
Oxidation: Formation of 1-(4-Fluorophenyl)-4,4-dimethoxy-2-methylbutan-2-one.
Reduction: Formation of 1-(4-Fluorophenyl)-4,4-dimethoxy-2-methylbutane.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
1-(4-Fluorophenyl)-4,4-dimethoxy-2-methylbutan-2-ol has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and analgesic effects.
Industry: Utilized in the development of advanced materials with specific properties, such as improved thermal stability and dielectric properties.
Mechanism of Action
The mechanism of action of 1-(4-Fluorophenyl)-4,4-dimethoxy-2-methylbutan-2-ol involves its interaction with specific molecular targets and pathways. The fluorophenyl group may enhance the compound’s binding affinity to certain receptors or enzymes, leading to its biological effects. The methoxy groups and tertiary alcohol may also contribute to the compound’s overall activity by influencing its solubility and stability.
Comparison with Similar Compounds
Table 1: Structural and Physicochemical Comparison
| Compound Name | Molecular Formula | Molecular Weight (g/mol) | Key Functional Groups | LogP* | Notable Features |
|---|---|---|---|---|---|
| 1-(4-Fluorophenyl)-4,4-dimethoxy-2-methylbutan-2-ol | C₁₃H₁₉FO₃ | 242.29 | Fluorophenyl, dimethoxy, tertiary alcohol | ~2.8† | High lipophilicity due to dimethoxy groups |
| 1-(4-Fluorophenyl)-2-methylpropan-2-ol | C₁₀H₁₃FO | 168.21 | Fluorophenyl, tertiary alcohol | ~1.5‡ | Shorter chain; lacks methoxy groups |
| 1-(4-Methoxyphenyl)-2-butanol | C₁₁H₁₆O₂ | 180.24 | Methoxyphenyl, secondary alcohol | 2.0086 | Methoxy substituent; linear chain |
| 1-(4-Methoxyphenyl)-3,3-dimethylbutan-2-one | C₁₃H₁₈O₂ | 206.28 | Methoxyphenyl, ketone | 2.8529 | Ketone group; increased hydrophobicity |
| Ezetimibe (Reference) | C₂₄H₂₁F₂NO₃ | 409.42 | Fluorophenyl, azetidinone, hydroxyl | ~5.1 | Cholesterol absorption inhibitor |
*LogP values estimated or derived from evidence .
†Predicted based on dimethoxy groups’ contribution.
‡Estimated using fragment-based methods.
Key Comparative Analysis
Substituent Effects on Lipophilicity
The dimethoxy groups in this compound significantly enhance its lipophilicity (LogP ~2.8) compared to analogs like 1-(4-Fluorophenyl)-2-methylpropan-2-ol (LogP ~1.5). Methoxy groups are more hydrophobic than hydroxyl or fluorine, aligning with trends observed in 1-(4-Methoxyphenyl)-2-butanol (LogP 2.0086) and 1-(4-Methoxyphenyl)-3,3-dimethylbutan-2-one (LogP 2.8529) .
Steric and Electronic Influences
- Steric Effects: The tertiary alcohol and branched methyl group in the target compound may reduce conformational flexibility compared to linear-chain analogs like 1-(4-Methoxyphenyl)-2-butanol. This rigidity could influence binding interactions in biological systems .
- Electronic Effects: The electron-withdrawing fluorine atom on the aromatic ring directs electrophilic substitution reactions meta to the fluorine, a feature shared with ezetimibe . In contrast, methoxy groups (electron-donating) in 1-(4-Methoxyphenyl)-2-butanol favor para/ortho substitution .
Pharmacological Potential
While the target compound lacks direct pharmacological data, its fluorophenyl motif is structurally analogous to ezetimibe, which inhibits cholesterol absorption via NPC1L1 protein binding . The dimethoxy groups could further modulate membrane permeability, a critical factor in drug bioavailability.
Biological Activity
4-(4-Benzylpiperidin-1-yl)-1-methylpyrazolo[3,4-d]pyrimidine is a compound of interest due to its potential therapeutic applications, particularly in the treatment of neurological disorders. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.
Chemical Structure
The compound features a pyrazolo[3,4-d]pyrimidine core, which is known for its diverse biological activities. Its structure is characterized by the presence of a benzylpiperidine moiety that contributes to its interaction with various biological targets.
Pharmacological Properties
Research indicates that 4-(4-Benzylpiperidin-1-yl)-1-methylpyrazolo[3,4-d]pyrimidine exhibits several pharmacological activities:
- Antagonistic Activity : It has been shown to act as an antagonist at muscarinic receptors, particularly M4 receptors, which are implicated in cognitive functions and are potential targets for treating Alzheimer's disease and other cognitive disorders .
- Neuroprotective Effects : The compound has demonstrated neuroprotective properties in various in vitro models. It appears to mitigate oxidative stress and neuronal apoptosis, suggesting its potential in neurodegenerative disease management.
The mechanisms through which 4-(4-Benzylpiperidin-1-yl)-1-methylpyrazolo[3,4-d]pyrimidine exerts its effects include:
- Modulation of Neurotransmitter Systems : By antagonizing muscarinic receptors, the compound may help restore balance in cholinergic signaling disrupted in neurodegenerative conditions.
- Inhibition of Neuroinflammation : Preliminary studies suggest that it may reduce inflammatory cytokine production, contributing to its neuroprotective effects.
Case Studies and Research Findings
Several studies have explored the biological activity of this compound:
- In Vivo Studies : Animal models have shown that administration of 4-(4-Benzylpiperidin-1-yl)-1-methylpyrazolo[3,4-d]pyrimidine leads to improved cognitive performance in tasks assessing memory and learning. These effects are correlated with decreased levels of neuroinflammatory markers.
- Cell Culture Studies : In cultured neurons exposed to toxic agents, the compound significantly reduced cell death and preserved mitochondrial function, indicating its protective role against excitotoxicity.
Comparative Analysis
The following table summarizes key findings regarding the biological activity of 4-(4-Benzylpiperidin-1-yl)-1-methylpyrazolo[3,4-d]pyrimidine compared to similar compounds:
Q & A
Basic: What synthetic strategies are recommended for preparing 1-(4-fluorophenyl)-4,4-dimethoxy-2-methylbutan-2-ol, and how can reaction yields be optimized?
Answer:
The compound’s synthesis likely involves multi-step reactions targeting the fluorophenyl and dimethoxy groups. A plausible approach includes:
Friedel-Crafts alkylation to introduce the fluorophenyl moiety.
Protection/deprotection of hydroxyl groups using methoxy substituents (e.g., dimethyl sulfate methylation under basic conditions) .
Grignard or organometallic reactions to install the methyl group at the 2-position.
To optimize yields:
- Use anhydrous solvents (e.g., DMSO) to suppress side reactions.
- Monitor reaction progress via TLC or HPLC.
- Purify intermediates via column chromatography or recrystallization.
Advanced: How can computational modeling (e.g., DFT) guide the design of derivatives with enhanced metabolic stability?
Answer:
Density Functional Theory (DFT) can predict metabolic hotspots by analyzing:
- Electrostatic potential maps to identify sites prone to oxidative metabolism (e.g., benzylic positions).
- HOMO-LUMO gaps to assess susceptibility to enzymatic oxidation .
For example, modifying the dimethoxy groups to bulkier substituents (e.g., tert-butyl) may reduce CYP450-mediated degradation. Validate predictions using in vitro liver microsomal assays .
Basic: What spectroscopic techniques are critical for characterizing this compound, and what spectral markers should researchers prioritize?
Answer:
- ¹H/¹³C NMR : Identify fluorophenyl aromatic protons (δ 7.0–7.5 ppm) and methoxy singlet (δ ~3.3 ppm). The tertiary alcohol proton (δ 1.2–1.5 ppm) may appear as a broad peak .
- IR : Confirm hydroxyl (3200–3600 cm⁻¹) and methoxy (2830–2950 cm⁻¹) stretches.
- HRMS : Verify molecular ion ([M+H]⁺) and fragmentation patterns consistent with dimethoxy cleavage.
Advanced: How should researchers resolve contradictory data in bioactivity assays (e.g., MIC values) across different bacterial strains?
Answer:
Contradictions may arise from strain-specific efflux pumps or membrane permeability. To address this:
Dose-response curves : Perform triplicate assays with standardized inoculum sizes.
Mechanistic studies : Use fluorescent probes (e.g., ethidium bromide) to assess membrane disruption or efflux inhibition .
SAR analysis : Compare substituent effects (e.g., fluorophenyl vs. methoxy positions) on activity .
Basic: What in vitro models are suitable for preliminary toxicity screening of this compound?
Answer:
- HepG2 cells : Assess hepatotoxicity via MTT assays.
- hERG inhibition assay : Evaluate cardiac safety using patch-clamp electrophysiology.
- Ames test : Screen for mutagenicity with Salmonella typhimurium strains TA98/TA100 .
Advanced: How can researchers design structure-activity relationship (SAR) studies to improve antibacterial potency?
Answer:
- Scaffold modifications : Replace dimethoxy groups with bioisosteres (e.g., trifluoromethoxy) to enhance lipophilicity and membrane penetration .
- Substituent positional effects : Compare 4-fluorophenyl vs. 3-fluorophenyl analogs using MIC assays against Mycobacterium tuberculosis H37Rv .
- Co-crystallization studies : Resolve target-binding modes (e.g., with bacterial enzymes) via X-ray crystallography.
Basic: What are the key stability considerations for long-term storage of this compound?
Answer:
- Light sensitivity : Store in amber vials at –20°C to prevent photodegradation.
- Moisture control : Use desiccants (e.g., silica gel) to avoid hydrolysis of methoxy groups.
- pH stability : Buffer solutions (pH 6–8) minimize alcohol oxidation .
Advanced: What analytical methods can detect and quantify degradation products under physiological conditions?
Answer:
- LC-MS/MS : Identify oxidative metabolites (e.g., carboxylic acids from alcohol oxidation) with MRM transitions.
- GC-MS : Analyze volatile degradation products (e.g., fluorobenzene derivatives) .
- Accelerated stability testing : Use 40°C/75% RH conditions to simulate long-term degradation pathways.
Basic: How should researchers validate the purity of synthesized batches for pharmacological studies?
Answer:
- HPLC-DAD : Ensure >95% purity with a C18 column (acetonitrile/water gradient).
- Elemental analysis : Confirm C, H, N, and F content within ±0.4% of theoretical values.
- Chiral HPLC : Verify enantiomeric purity if the compound has stereocenters.
Advanced: What strategies mitigate off-target effects in in vivo models while retaining antimicrobial activity?
Answer:
- Prodrug design : Mask the hydroxyl group with ester linkages to improve selectivity.
- Pharmacokinetic profiling : Measure plasma protein binding and tissue distribution to optimize dosing regimens .
- Transcriptomic analysis : Use RNA-seq to identify host pathways affected by the compound and refine target engagement.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
